

Clopidogrelat-13C,d4 in drug metabolism and pharmacokinetic (DMPK) studies

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Compound of Interest

Compound Name: Clopidogrelat-13C,d4

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Application Notes and Protocols for Clopidogrel-13C,d4 in DMPK Studies

For Researchers, Scientists, and Drug Development Professionals

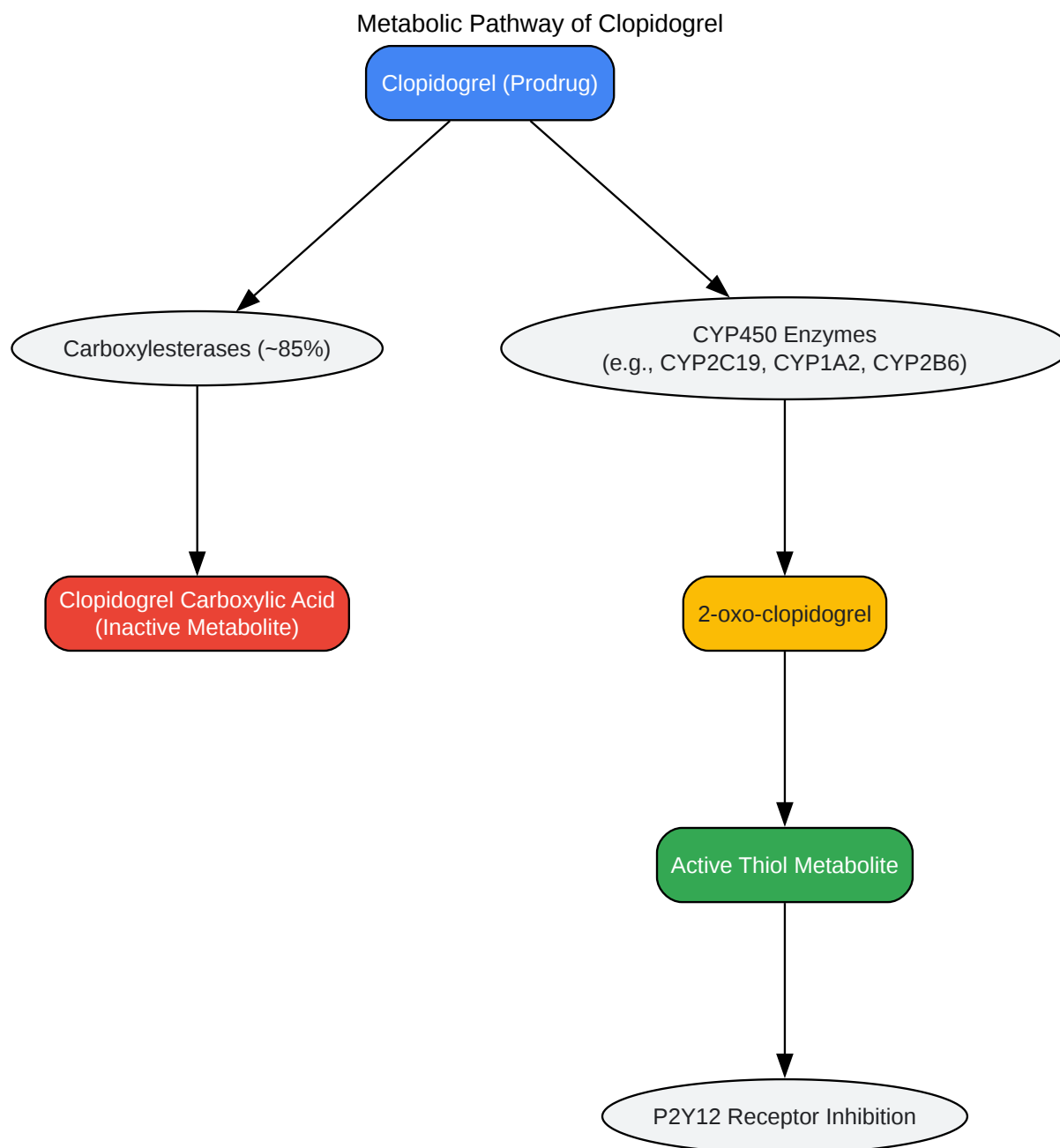
These application notes provide a comprehensive overview of the use of stable isotope-labeled clopidogrel, specifically Clopidogrel-13C,d4, in drug metabolism and pharmacokinetic (DMPK) studies. The following sections detail the metabolic pathways of clopidogrel, experimental protocols for its quantification in biological matrices, and representative pharmacokinetic data.

Introduction to Clopidogrel and the Role of Stable Isotope Labeling

Clopidogrel is an antiplatelet pro-drug that requires metabolic activation to exert its therapeutic effect.^{[1][2]} A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its clinical use. Stable isotope-labeled compounds, such as Clopidogrel-13C,d4, are invaluable tools in DMPK studies.^[3] They serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by correcting for variability in sample preparation and instrument response.^{[4][5]}

Metabolic Pathway of Clopidogrel

Clopidogrel undergoes extensive metabolism in the liver, primarily through two pathways. Approximately 85% of an administered dose is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative (clopidogrel carboxylic acid), which is the major circulating metabolite. The remaining portion is metabolized by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP2B6, in a two-step oxidative process to form the active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor on platelets.



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Caption: Metabolic activation and inactivation pathways of Clopidogrel.

Experimental Protocols

Protocol 1: Quantification of Clopidogrel in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of clopidogrel in human plasma using Clopidogrel-13C,d4 as an internal standard (IS).

1. Materials and Reagents:

- Clopidogrel reference standard
- Clopidogrel-13C,d4 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Human plasma (with EDTA as anticoagulant)
- Deionized water

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of human plasma into a microcentrifuge tube.
- Add 10 µL of Clopidogrel-13C,d4 working solution (e.g., 10 ng/mL in 50% DMSO).
- Vortex for 30 seconds.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

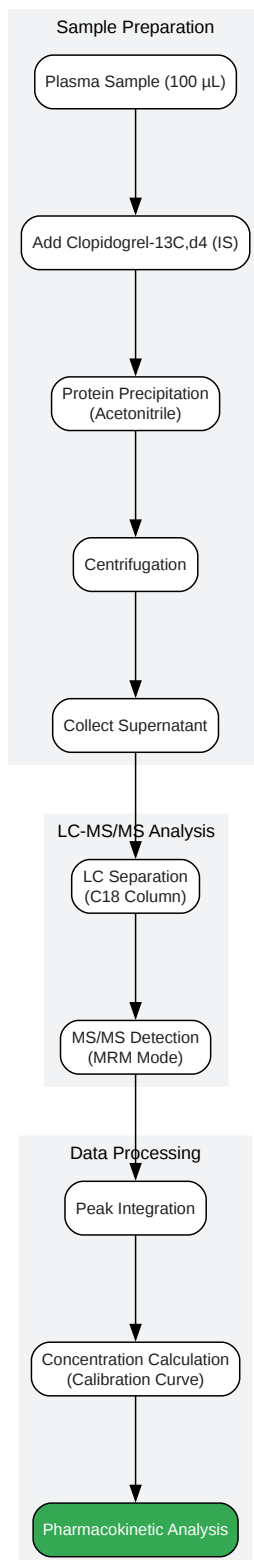
- LC System: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Clopidogrel: m/z 322.1 \rightarrow 212.1
 - Clopidogrel- $^{13}\text{C}_4$: m/z 327.1 \rightarrow 217.1 (adjust based on specific labeling)

4. Calibration and Quality Control:

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of clopidogrel into blank human plasma.
- A typical calibration curve range is 10 pg/mL to 10,000 pg/mL.

Experimental Workflow for Bioanalysis

Bioanalytical Workflow for Clopidogrel Quantification

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Caption: Step-by-step workflow for the bioanalysis of clopidogrel in plasma.

Quantitative Data

The use of Clopidogrel-13C,d4 as an internal standard allows for the accurate determination of clopidogrel's pharmacokinetic parameters. Below is a summary of typical pharmacokinetic parameters for clopidogrel and its major inactive metabolite following oral administration.

Table 1: Pharmacokinetic Parameters of Clopidogrel (Parent Drug) in Healthy Volunteers

Parameter	75 mg Dose	300 mg Dose	Reference
Cmax (ng/mL)	2.0	4.5	
Tmax (h)	1.4	1.2	
AUCt (ng·h/mL)	Varies	Varies	

Table 2: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid (Inactive Metabolite) in Healthy Volunteers

Parameter	50 mg Dose	75 mg Dose	100 mg Dose	150 mg Dose	Reference
Cmax (mg/L)	1.6 ± 0.30	2.9 ± 0.68	3.1 ± 0.94	4.9 ± 1.22	
Tmax (h)	0.8 - 1.0	0.8 - 1.0	0.8 - 1.0	0.8 - 1.0	
t½ (h)	7.2 - 7.6	7.2 - 7.6	7.2 - 7.6	7.2 - 7.6	

Table 3: LC-MS/MS Method Validation Parameters for Clopidogrel Quantification

Parameter	Value	Reference
Linearity Range	10 - 12,000 pg/mL	
Lower Limit of Quantification (LLOQ)	10 pg/mL	
Intra- and Inter-day Accuracy	Within $\pm 15\%$	
Intra- and Inter-day Precision	$\leq 15\%$	
Recovery	$> 85\%$	

Conclusion

Clopidogrel-13C,d4 is an essential tool for the accurate and precise quantification of clopidogrel in biological matrices, which is fundamental for reliable DMPK studies. The protocols and data presented here provide a framework for researchers to develop and validate robust bioanalytical methods to support the clinical development and therapeutic drug monitoring of clopidogrel.

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